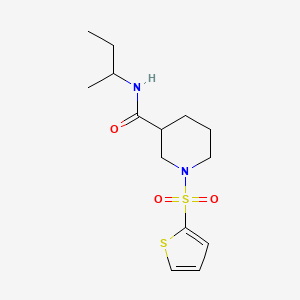![molecular formula C21H28N2O B4501276 1-methyl-N-[2-methyl-3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B4501276.png)
1-methyl-N-[2-methyl-3-(1-naphthyl)propyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
1-methyl-N-[2-methyl-3-(1-naphthyl)propyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H28N2O and its molecular weight is 324.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.220163521 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Pharmacology
1-methyl-N-[2-methyl-3-(1-naphthyl)propyl]-4-piperidinecarboxamide is part of the 4-anilidopiperidine class of opiates. Studies on its stereochemistry, particularly focusing on cis-stereoisomers, contribute significantly to understanding opioid receptor-mediated phenomena. Research suggests that structural changes in the molecule impact its biological activity, with the cis-3-methyl group, the β-hydroxyl group, and the β-phenethyl group playing key roles in its unique activity. These stereochemistry studies have revealed considerable differences in vitro and in vivo biological properties among stereoisomers, providing insights into ligand-receptor interactions, including binding affinity and efficacy (Brine et al., 1997).
Gastrointestinal Motility Disorders
Cisapride, a chemically related compound, showcases the therapeutic potential of this compound derivatives. Cisapride improves motility throughout the gastrointestinal tract, benefiting patients with reflux oesophagitis and gastroparesis. Its mechanism involves enhancing acetylcholine release in the myenteric plexus, highlighting the broader class's potential for treating motility disorders (McCallum et al., 2012).
Medicinal Chemistry and Drug Development
The structural framework of naphthalimide derivatives, including compounds like this compound, demonstrates significant potential in medicinal chemistry. These compounds interact with biological cations, anions, small molecules, and macromolecules, showing extensive applications in cancer treatment, bacterial infections, and as diagnostic agents. Naphthalimide-based compounds' ability to serve as artificial ion receptors, fluorescent probes, and cell imaging agents further underscores their utility in understanding biological processes and pharmacological properties (Gong et al., 2016).
Environmental and Health Safety
Research on related compounds like parabens highlights the importance of understanding environmental persistence and potential health impacts of chemical agents. While not directly linked to this compound, these studies on parabens, used as preservatives, inform regulatory and safety considerations for chemical compounds broadly used in consumer products (Haman et al., 2015).
Propriétés
IUPAC Name |
1-methyl-N-(2-methyl-3-naphthalen-1-ylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-16(15-22-21(24)18-10-12-23(2)13-11-18)14-19-8-5-7-17-6-3-4-9-20(17)19/h3-9,16,18H,10-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCBGTDCXGFEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)CNC(=O)C3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-pyrrolidinyl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4501214.png)
![cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4501227.png)
![3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4501234.png)

![N-(1H-benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4501242.png)
![4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B4501250.png)
![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B4501255.png)
![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501268.png)
![3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4501280.png)
![N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4501288.png)
![3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4501289.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4501297.png)
![N-[3-(aminocarbonyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4501304.png)
